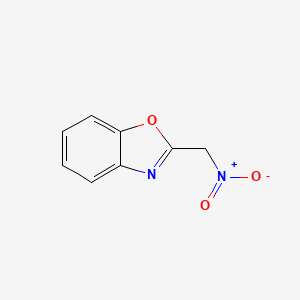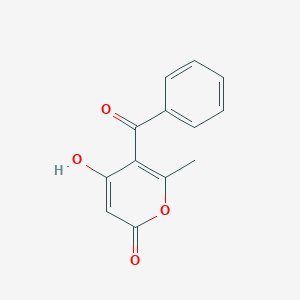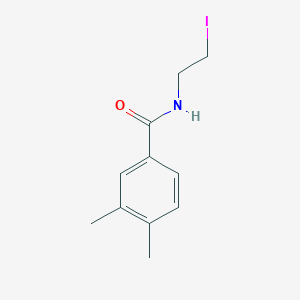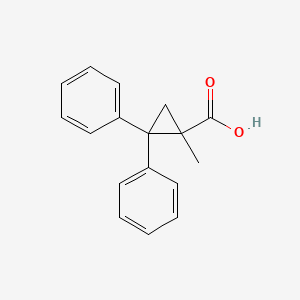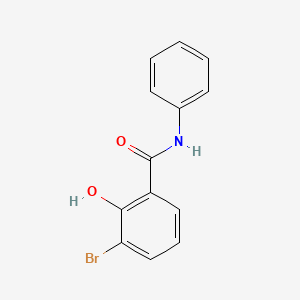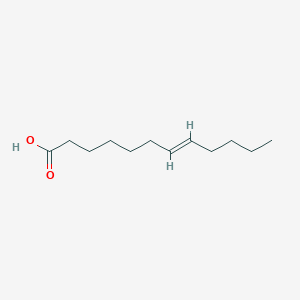
7-Dodecenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Dodecenoic acid is an unsaturated fatty acid with the molecular formula C12H22O2 It is characterized by the presence of a double bond at the seventh carbon atom in the dodecanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Dodecenoic acid can be achieved through several methods. One common approach involves the hydroperoxide lyase-catalyzed splitting of 13S-hydroperoxyoctadecadienoic acid, resulting in the formation of 12-oxo-9(Z)-dodecenoic acid . This process can be optimized by using recombinant enzymes expressed in Escherichia coli, which enhances the catalytic activity and yield of the desired product .
Industrial Production Methods
Industrial production of this compound often involves enzyme cascade reactions starting from vegetable oils. For example, a one-pot enzyme cascade can be developed using Pseudomonas fluorescens lipase, Glycine max lipoxygenase, and hydroperoxide lyase from Carica papaya. This method yields 12-oxo-9(Z)-dodecenoic acid, which can be further processed to obtain this compound .
化学反応の分析
Types of Reactions
7-Dodecenoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.
Reduction: Hydrogenation of the double bond results in the formation of dodecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Dodecanoic acid.
Substitution: Esters, amides.
科学的研究の応用
7-Dodecenoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of bio-based polymers and other specialty chemicals.
Biology: It is involved in the biosynthesis of pheromones in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating biological pathways.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of 7-Dodecenoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can act as a signaling molecule, influencing various cellular processes. The exact molecular targets and pathways are still under investigation, but it is known to participate in the biosynthesis of pheromones and other bioactive compounds .
類似化合物との比較
Similar Compounds
Dodecanoic acid (Lauric acid): A saturated fatty acid with similar chain length but lacking the double bond.
cis-5-Dodecenoic acid: An unsaturated fatty acid with a double bond at the fifth carbon atom.
Uniqueness
7-Dodecenoic acid is unique due to the position of its double bond, which imparts distinct chemical and biological properties. This structural feature allows it to participate in specific reactions and interactions that are not possible with its saturated counterpart, dodecanoic acid, or other unsaturated fatty acids with different double bond positions.
特性
分子式 |
C12H22O2 |
|---|---|
分子量 |
198.30 g/mol |
IUPAC名 |
(E)-dodec-7-enoic acid |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h5-6H,2-4,7-11H2,1H3,(H,13,14)/b6-5+ |
InChIキー |
MZNHSVOKYCWLPQ-AATRIKPKSA-N |
異性体SMILES |
CCCC/C=C/CCCCCC(=O)O |
正規SMILES |
CCCCC=CCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




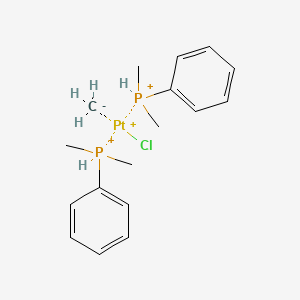
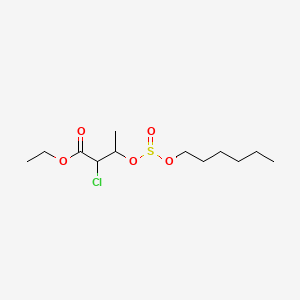
![(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[5,6-f][1,3]benzodioxole](/img/structure/B14700442.png)
![7,7a-Dihydro-6bh-cyclopropa[a]acenaphthylene-7-carboxylic acid](/img/structure/B14700443.png)
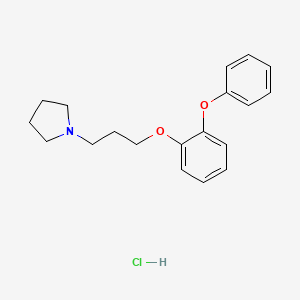
![[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]propanedinitrile](/img/structure/B14700448.png)
